4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Catalog No.
S3054828
CAS No.
118000-52-5
M.F
C15H11N3
M. Wt
233.274
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

CAS Number

118000-52-5

Product Name

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

IUPAC Name

4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Molecular Formula

C15H11N3

Molecular Weight

233.274

InChI

InChI=1S/C15H11N3/c1-11-2-7-15-17-14(10-18(15)9-11)13-5-3-12(8-16)4-6-13/h2-7,9-10H,1H3

InChI Key

URUGTBXSBNZLKJ-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N

solubility

not available
  • Medicinal Chemistry

    Imidazopyridine derivatives, which share some structural similarities with 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, are a class of heterocyclic compounds that have been investigated for their potential medicinal properties []. These properties can include anti-inflammatory activity [], inhibiting enzymes [], and acting as central nervous system modulators []. Further research is needed to determine if 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits similar properties.

  • Material Science

    Some imidazopyridine derivatives have been explored for their potential applications in material science []. These applications can include use in organic light-emitting diodes (OLEDs) []. Research in this area is ongoing, and it is unknown if 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile possesses similar properties.

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core linked to a benzonitrile group. This structure contributes to its unique chemical properties and potential biological activities. The compound has the molecular formula C15H12N3C_{15}H_{12}N_3 and a molecular weight of approximately 236.27 g/mol. Its systematic name reflects its complex structure, which includes both nitrogen-containing heterocycles and aromatic systems, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids as products.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
  • Substitution: The benzonitrile moiety allows for nucleophilic substitution reactions, particularly with amines or thiols under basic conditions .

These reactions are crucial for modifying the compound for various applications in research and industry.

Research indicates that 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile exhibits notable biological activities. It has been explored for its potential antimicrobial and anticancer properties. The mechanisms underlying these activities may involve interactions with specific enzymes or receptors, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Such properties make it a candidate for further investigation in drug development and therapeutic applications .

The synthesis of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving 2-aminopyridine derivatives and appropriate aldehydes or ketones under acidic conditions.
  • Functionalization: Following the formation of the core structure, functionalization steps introduce the benzonitrile moiety.

Industrial methods may adapt these laboratory techniques for scalability and efficiency, often employing continuous flow reactors and green chemistry principles to minimize waste and enhance yield .

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated as a fluorescent probe for detecting metal ions.
  • Medicine: Explored for its antimicrobial and anticancer properties, indicating potential therapeutic uses.
  • Industry: Utilized in developing new materials with specific electronic or optical properties .

Studies on the interaction of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile with biological targets have revealed its capability to modulate enzyme activity and influence cellular pathways. For instance, its antimicrobial activity may stem from disrupting bacterial cell integrity or inhibiting critical enzymatic functions. Further research is warranted to elucidate these interactions comprehensively and explore their implications for drug design and therapeutic strategies .

Several compounds share structural similarities with 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile:

Compound NameStructural FeaturesUnique Aspects
2-Methylimidazo[1,2-a]pyridineContains an imidazo[1,2-a]pyridine coreLacks the benzonitrile group
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrileSimilar benzonitrile moietyDifferent methyl position on imidazole
4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrileContains chlorine instead of methylVariation in substituent effects on biological activity

The uniqueness of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile lies in its specific combination of imidazo[1,2-a]pyridine and benzonitrile structures, which imparts distinct chemical reactivity and biological properties compared to its analogs. This uniqueness enhances its value in research and industrial applications .

Iodine-Catalyzed Three-Component Coupling Strategies

Iodine has emerged as a cost-effective and efficient catalyst for constructing the imidazo[1,2-a]pyridine core. A one-pot, three-component reaction involving 2-aminopyridine derivatives, aryl aldehydes, and tert-butyl isocyanide under iodine catalysis (5–10 mol%) yields 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile derivatives. The mechanism proceeds via in situ generation of an α-ketoaldehyde intermediate from the aldehyde and iodine, followed by cyclocondensation with 2-aminopyridine and isocyanide. This method achieves yields of 65–82% within 6–8 hours at 80°C in water, demonstrating superior atom economy compared to traditional metal-catalyzed routes.

Table 1: Iodine-Catalyzed Synthesis Parameters

Catalyst LoadingTemperature (°C)SolventYield (%)Reference
10 mol% I₂80Water82
0.3 mmol I₂40SDS micelles89
5 mol% I₂Room temperatureNH₄Cl/H₂O75

Micellar catalysis using sodium dodecyl sulfate (SDS) further enhances reactivity, enabling reactions at 40°C with 89% yield. The aqueous phase facilitates easy product isolation via ethyl acetate extraction, minimizing organic waste.

Ultrasonication-Assisted Cyclization Protocols

Ultrasonication (20–40 kHz) accelerates the cyclization of 2-aminopyridines with acetophenones in water, reducing reaction times from hours to 15–30 minutes. This method employs molecular iodine (5 mol%) under aerobic conditions, achieving yields up to 96% for imidazo[1,2-a]pyridine derivatives. The acoustic cavitation effect enhances mass transfer and promotes efficient energy distribution, enabling room-temperature reactions that preserve thermally sensitive functional groups. For example, 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is synthesized in 92% yield by sonicating 2-amino-5-methylpyridine, 4-cyanobenzaldehyde, and dimedone at 25°C.

Ritter-Type Reaction Pathways for Imidazo[1,2-a]pyridine Core Formation

While classical Ritter reactions (nitrile-carbocation interactions) are less common for this compound, modified pathways using isocyanides have been reported. A three-component coupling of 2-aminopyridines, aldehydes, and tert-butyl isocyanide under iodine catalysis mimics Ritter-like mechanisms. The isocyanide acts as a carbon nucleophile, reacting with an in situ-generated iminium intermediate to form the imidazo[1,2-a]pyridine core. This approach avoids harsh acids typically required for traditional Ritter reactions, making it suitable for base-sensitive substrates.

Microwave-Enhanced Condensation Approaches

Although not directly documented in the literature for this compound, microwave-assisted synthesis (100–150°C, 100–300 W) could theoretically accelerate the condensation of 2-aminopyridines with ketones or aldehydes. Comparable imidazo[1,2-a]pyridine syntheses show microwave methods reduce reaction times by 50–70% compared to conventional heating. Future studies may explore microwave irradiation to optimize the cyclization step, particularly for electron-deficient aryl substrates.

Green Solvent Systems in Sustainable Synthesis

Water and micellar media dominate recent advancements, replacing toxic organic solvents like DMF or THF. The "on-water" effect, where hydrophobic interactions accelerate reactions, enables the synthesis of 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile at room temperature with 75% yield. SDS micelles further improve substrate solubility, achieving 89% yield under mild conditions.

Table 2: Green Solvent Performance Comparison

Solvent SystemTemperature (°C)Yield (%)Environmental Metric (E-factor)
Water/NH₄Cl25750.8
SDS micelles40890.5
Ethanol/water (1:1)80681.2

These systems reduce waste generation, with E-factors (kg waste/kg product) as low as 0.5, aligning with green chemistry principles.

The phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway is a central regulator of tumor proliferation and survival. 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has emerged as a covalent allosteric inhibitor of Akt isoforms, particularly Akt1, by targeting the kinase’s regulatory pleckstrin homology (PH) domain [2]. Structural modifications, such as the addition of methyl groups to the imidazo[1,2-a]pyridine scaffold, enhance isoform selectivity. For example, derivatives with ortho-methyl substitutions exhibit improved binding affinity to Akt1’s allosteric pocket, as demonstrated by covalent docking studies (PDB 6HHG) [2].

Table 1: Akt Isoform Inhibition by Select Imidazo[1,2-a]pyridine Derivatives

CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile [2]48.3320290
Control Compound 2 [2]5.28576

The compound’s mechanism involves irreversible binding to cysteine residues (e.g., C296 in Akt1), disrupting kinase activation and downstream signaling [2]. This activity synergizes with DNA-damaging therapies, sensitizing resistant cancer cells to apoptosis [2].

Antimicrobial Activity Against Resistant Pathogens

Imidazo[1,2-a]pyridine derivatives exhibit broad-spectrum antimicrobial properties, with 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile showing promise against drug-resistant strains. Its planar heterocyclic structure facilitates intercalation into microbial DNA and inhibition of essential enzymes like topoisomerase IV [4].

Table 2: Minimum Inhibitory Concentrations (MIC) Against Bacterial Pathogens

PathogenMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)8.0 [4]
Escherichia coli16.0 [4]
Pseudomonas aeruginosa32.0 [4]

The benzonitrile moiety enhances membrane permeability, while the methyl group at position 6 stabilizes interactions with bacterial efflux pumps [4]. This dual mechanism reduces the likelihood of resistance development compared to conventional antibiotics [5].

GABAa Receptor Modulation in Neurological Disorders

While direct evidence for 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile’s interaction with GABAa receptors remains limited, structural analogs demonstrate anxiolytic and anticonvulsant effects. The imidazo[1,2-a]pyridine scaffold mimics benzodiazepine binding motifs, suggesting potential allosteric modulation at the α/γ subunit interface [2]. Further studies are required to validate its neuropharmacological profile.

CXCR4 Antagonism for Metastatic Inhibition

CXCR4 chemokine receptor overexpression correlates with tumor metastasis and stem cell mobilization. Although no direct studies link 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile to CXCR4 antagonism, its structural similarity to AMD3100 (a known CXCR4 inhibitor) implies potential utility in blocking CXCL12-mediated migration. Molecular modeling studies could elucidate binding affinity to CXCR4’s transmembrane domain.

Farnesyl Diphosphate Synthase Targeting

Farnesyl diphosphate synthase (FDPS) is a key enzyme in the mevalonate pathway, often dysregulated in cancers and parasitic infections. While current research on 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has not explicitly explored FDPS inhibition, its nitrile group may chelate FDPS’s magnesium cofactors, analogous to nitrogen-containing bisphosphonates [5]. This hypothesis warrants enzymatic assays to confirm inhibitory activity.

Methyl Substitution Effects on Bioavailability

The methyl substitution at position 6 of the imidazo[1,2-a]pyridine core in 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile significantly enhances the compound's pharmacokinetic profile compared to unsubstituted analogues. Research demonstrates that methyl groups positioned adjacent to nitrogen-containing heterocycles exhibit profound effects on bioavailability through multiple mechanisms [1] [2] [3].

The 6-methyl substitution increases oral bioavailability from 16% to 29.4%, representing an approximately 1.8-fold improvement over the unsubstituted imidazo[1,2-a]pyridine scaffold [4] [5]. This enhancement correlates with reduced systemic clearance from 43 mL/min/kg to 20 mL/min/kg and extended elimination half-life from 0.8 hours to 1.17 hours [4] [5]. The methyl group's strategic positioning near the "gatekeeper" residue creates favorable hydrophobic interactions that enhance binding affinity while simultaneously reducing metabolic liability [6].

Comparative analysis reveals position-dependent effects of methyl substitution. While 6-methyl substitution provides optimal bioavailability enhancement, 7-methyl and 8-methyl variants demonstrate moderate improvements with bioavailabilities of 28% and 30%, respectively [1] [7]. The magic methyl effect manifests through entropic contributions to binding free energy, where methyl groups displace high-energy water molecules from hydrophobic binding pockets [8] [9].

The methyl group's influence on solubility represents a critical factor in bioavailability enhancement. Studies demonstrate that methylated imidazopyridines can form highly soluble salts, increasing aqueous solubility from <0.08 mg/mL to 0.5 mg/mL through strategic salt formation with organic acids [10]. This solubility improvement directly translates to enhanced absorption and distribution properties.

Cyano Group Contributions to Target Binding Affinity

The benzonitrile moiety in 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile functions as a critical pharmacophore for target recognition and binding selectivity. The cyano group exhibits exceptional binding affinity through multiple interaction mechanisms, including hydrogen bonding, π-π stacking, and electrostatic interactions with target proteins [11] [12] [13].

Cyano groups demonstrate remarkable potency enhancement, with 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile achieving an IC₅₀ value of 45.0 nM compared to 188.5 nM for the non-methylated analogue and 350.0 nM for the corresponding benzene derivative lacking the cyano group [4]. This represents approximately 4-fold and 8-fold potency improvements, respectively, highlighting the cyano group's essential role in target engagement.

The cyano group's linear geometry and strong dipole moment enable specific interactions with auxiliary binding pockets in target proteins. Research demonstrates that 5-cyano compounds achieve >100-fold selectivity through binding to newly discovered auxiliary pockets in neuronal nitric oxide synthase, where the cyano group forms critical electrostatic interactions [13]. These auxiliary pocket interactions provide both enhanced potency and improved selectivity profiles.

Electronic contributions of the cyano group significantly influence binding kinetics. The cyano group's electron-withdrawing nature modulates the electron density distribution across the aromatic system, optimizing π-π stacking interactions with aromatic amino acid residues in target binding sites [11] [14]. Studies reveal that cyano-containing compounds maintain binding affinity even under competitive conditions, suggesting high-affinity, specific interactions rather than nonspecific binding.

The versatility of cyano groups as electrophilic warheads enables covalent target modification in appropriate molecular contexts. While 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile primarily functions through reversible interactions, the cyano group's reactivity potential provides opportunities for irreversible target engagement through nucleophilic attack by cysteine residues [12] [15].

Heterocyclic Ring Modifications for Selectivity Optimization

The imidazo[1,2-a]pyridine core structure of 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile represents an optimal scaffold for selectivity optimization through systematic heterocyclic modifications. Comparative studies across related bicyclic systems demonstrate the superior selectivity profile of the imidazo[1,2-a]pyridine framework compared to alternative heterocyclic scaffolds [16] [17] [18].

Positional substitution patterns critically influence selectivity indices. The 2,6-disubstituted imidazo[1,2-a]pyridine configuration achieves a selectivity index of 867, significantly exceeding the 156 achieved by 3,7-disubstituted imidazo[1,2-a]pyrimidine analogues and the 45 observed for 1,3-disubstituted imidazo[1,5-a]pyridine variants [16] [1]. This selectivity enhancement correlates with optimal geometric complementarity between the heterocyclic scaffold and target binding sites.

Ring nitrogen positioning fundamentally affects target recognition. The imidazo[1,2-a]pyridine system's bridgehead nitrogen arrangement creates unique hydrogen bonding patterns that distinguish it from benzimidazole and pyrazolopyrimidine scaffolds [19] [20]. Research demonstrates that nitrogen-bridgehead heterocycles exhibit enhanced metabolic stability with half-lives ranging from 63-83 minutes compared to 15-36 minutes for alternative ring systems [16] [21].

Electronic properties of the heterocyclic core modulate selectivity through differential protein interactions. The imidazo[1,2-a]pyridine system's electron-rich nature enables favorable interactions with electron-deficient protein regions, while its conformational rigidity provides precise geometric orientation for selective binding [22] [23]. Studies reveal that heterocyclic modifications affecting planarity significantly impact selectivity, with planar systems generally exhibiting higher selectivity indices.

Metabolic stability correlates strongly with heterocyclic scaffold selection. The imidazo[1,2-a]pyridine framework demonstrates exceptional resistance to aldehyde oxidase metabolism compared to imidazo[1,2-a]pyrimidine analogues, which undergo rapid oxidative degradation [24]. This metabolic advantage contributes to sustained target engagement and improved therapeutic indices.

Steric and Electronic Impacts of Aryl Substituents

The aromatic substitution pattern in 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile critically determines both binding affinity and selectivity profiles through complex steric and electronic mechanisms. Systematic structure-activity relationship studies reveal position-dependent effects of aryl substituents on target engagement and pharmacological properties [25] [22] [26].

Electronic effects of aryl substituents significantly modulate binding affinity. Electron-withdrawing substituents such as fluorine enhance binding through improved π-π stacking interactions and optimized electrostatic complementarity with target proteins. Research demonstrates that 4-fluorobenzene substitution achieves IC₅₀ values of 0.015 μM compared to 0.480 μM for unsubstituted benzene, representing a 32-fold potency improvement [10]. This enhancement correlates with increased cation-π interactions between the electron-deficient aromatic system and positively charged protein residues.

Steric parameters critically influence binding pocket occupancy and selectivity. Analysis reveals that optimal steric parameter ranges exist between 2.8-3.8 Å for maximizing binding affinity while maintaining selectivity [10] [18]. Substituents exceeding these steric limits, such as bulky biphenyl groups (4.2 Å), demonstrate reduced binding affinity despite favorable electronic properties. This steric optimization principle guides rational design strategies for improved selectivity profiles.

Ligand efficiency analysis provides quantitative metrics for aryl substituent optimization. The most efficient binders achieve ligand efficiency values above 0.50, with 4-fluorobenzene (0.52) and unsubstituted benzene (0.55) representing optimal efficiency benchmarks [10]. These findings emphasize the importance of atom economy in medicinal chemistry optimization, where smaller, strategically positioned substituents often outperform larger modifications.

Selectivity factors demonstrate position-dependent substituent effects. Meta-substitution patterns generally exhibit reduced selectivity compared to para-substitution, with compounds showing 2-3 fold selectivity differences based on substitution position [27] [22]. The 3,4-dichlorobenzene pattern achieves 15-fold selectivity through optimal electronic and steric complementarity with target binding sites [18].

XLogP3

3.5

Dates

Last modified: 02-18-2024

Explore Compound Types